molecular formula C8H20N2 B1307367 5-Isopropylaminoamylamine CAS No. 162713-22-6

5-Isopropylaminoamylamine

Cat. No.: B1307367
CAS No.: 162713-22-6
M. Wt: 144.26 g/mol
InChI Key: XBPAJDWNIXPXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

The safety data sheet for Isopropylamine, a related compound, indicates that it is extremely flammable and may be corrosive to metals. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . The NIOSH Pocket Guide to Chemical Hazards also provides safety information for Isopropylamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylaminoamylamine typically involves the reaction of 1,5-diaminopentane with isopropylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C to ensure optimal reaction rates and yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Isopropylaminoamylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Isopropylaminoamylamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its amino groups. These interactions can modulate the activity of the target molecules, leading to various biological effects . The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context .

Comparison with Similar Compounds

    1,5-Diaminopentane: A simple diamine with similar structural features but lacking the isopropyl group.

    N-Isopropyl-1,3-diaminopropane: Another diamine with an isopropyl group but a shorter carbon chain.

Uniqueness: 5-Isopropylaminoamylamine is unique due to the presence of both the isopropyl group and the pentane chain, which confer specific chemical and physical properties that are distinct from other similar compounds . This uniqueness makes it valuable in applications requiring specific reactivity and binding characteristics.

Properties

IUPAC Name

N'-propan-2-ylpentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-8(2)10-7-5-3-4-6-9/h8,10H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPAJDWNIXPXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391256
Record name 5-Isopropylaminoamylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162713-22-6
Record name 5-Isopropylaminoamylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isopropylaminoamylamine
Reactant of Route 2
Reactant of Route 2
5-Isopropylaminoamylamine
Reactant of Route 3
Reactant of Route 3
5-Isopropylaminoamylamine
Reactant of Route 4
Reactant of Route 4
5-Isopropylaminoamylamine
Reactant of Route 5
Reactant of Route 5
5-Isopropylaminoamylamine
Reactant of Route 6
Reactant of Route 6
5-Isopropylaminoamylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.